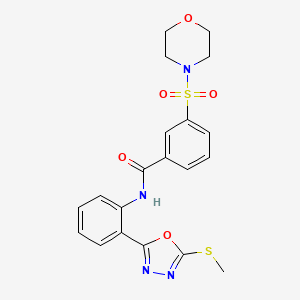![molecular formula C22H20FN3O4S2 B2581424 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 877655-84-0](/img/structure/B2581424.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide” is a chemical compound with a complex structure . It has a molecular weight of 405.523 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions . The yield of the synthesis process can vary, but it has been reported to be around 71% to 75% .Molecular Structure Analysis
The molecular structure of this compound is complex and includes various functional groups . The structure can be analyzed using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound can undergo various chemical reactions . The exact reactions would depend on the conditions and the reactants used.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 287-288 °C . The IR spectrum and NMR data provide information about the functional groups present in the compound .Applications De Recherche Scientifique
Radiosynthesis for Imaging
One significant application involves the radiosynthesis of derivatives like [18F]PBR111, used for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This research area focuses on synthesizing compounds with a fluorine atom in their structure, facilitating their labeling with fluorine-18 for in vivo imaging, contributing to advancements in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Organic Synthesis and Chemical Reactions
In organic chemistry, the compound has been part of studies exploring oxidative radical cyclization, leading to the creation of novel erythrinanes, showcasing its utility in complex chemical synthesis and the formation of structurally diverse molecules (Chikaoka et al., 2003).
Antimicrobial and Antifungal Applications
Another area of application includes the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating antimicrobial and antifungal properties. These studies contribute to the search for new therapeutic agents against microbial infections (Hossan et al., 2012).
Drug Discovery and Pharmacological Potential
Further research has delved into the synthesis and biological evaluation of derivatives as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the compound's potential in developing radiotracers for PET imaging to study neuroinflammation (Damont et al., 2015).
Structural Analysis and Molecular Docking
Investigations into the molecular structure, spectroscopic analysis, and molecular docking against SARS-CoV-2 protein of related compounds highlight their relevance in the context of antiviral research, particularly in understanding and combating COVID-19. These studies offer insights into the compound's interaction with viral proteins, aiding in the design of potential therapeutic agents (Mary et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S2/c1-29-17-8-7-15(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWJKWNBAUAVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)


![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)
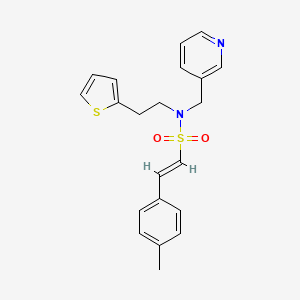
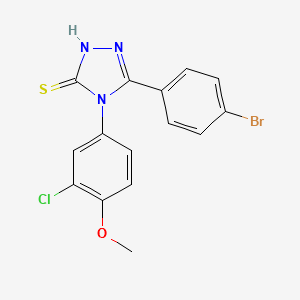
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

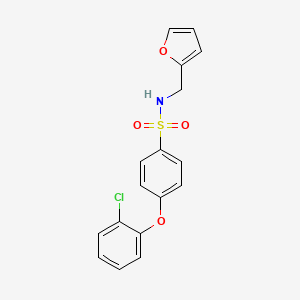
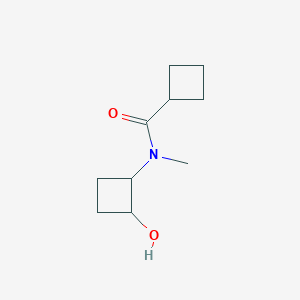
![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)

